

Spectroscopic Profile of Butyl Levulinate: A Technical Guide

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Compound of Interest		
Compound Name:	Butyl levulinate	
Cat. No.:	B1584551	Get Quote

Introduction

Butyl levulinate (C9H16O3), the butyl ester of levulinic acid, is a bio-based compound of significant interest in the fields of renewable chemicals, biofuels, and fragrance industries. Its versatile applications necessitate a thorough understanding of its chemical structure and purity, which is primarily achieved through spectroscopic analysis. This technical guide provides an indepth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **butyl levulinate**, complete with experimental protocols and visual representations of key analytical concepts. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed reference for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **butyl levulinate**, both ¹H (proton) and ¹³C NMR are essential for structural confirmation and purity assessment.

¹H NMR Data

The ¹H NMR spectrum of **butyl levulinate** exhibits distinct signals corresponding to the different proton environments within the molecule. The data presented here was acquired in deuterated chloroform (CDCl₃).



Table 1: ¹H NMR Spectroscopic Data for **Butyl Levulinate** in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.08	t	6.6	2H	-O-CH ₂ -CH ₂ - CH ₂ -CH ₃
2.75	t	6.4	2H	-CO-CH ₂ -CH ₂ -
2.57	t	6.6	2H	-CH ₂ -CH ₂ -CO-O-
2.19	S	-	3H	-CO-CH₃
1.60	m	-	2H	-O-CH2-CH2- CH2-CH3
1.37	m	-	2H	-O-CH2-CH2- CH2-CH3
0.93	t	7.4	3H	-CH₂-CH₃

s = singlet, t = triplet, m = multiplet

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **butyl levulinate**. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: 13C NMR Spectroscopic Data for Butyl Levulinate in CDCl3



Chemical Shift (δ) ppm	Assignment
206.8	C=O (ketone)
172.8	C=O (ester)
64.5	-O-CH ₂ -
37.9	-CO-CH ₂ -
30.6	-O-CH ₂ -CH ₂ -
29.8	-CO-CH₃
27.9	-CH ₂ -CO-O-
19.2	-CH2-CH2-CH3
13.7	-СН₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **butyl levulinate**, typically run as a neat liquid, shows characteristic absorption bands for its ester and ketone functionalities.

Table 3: FT-IR Spectroscopic Data for **Butyl Levulinate**

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~2960	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **butyl levulinate**, electron ionization (EI) is a common technique used.

Table 4: Mass Spectrometry Data (EI) for Butyl Levulinate

m/z	Relative Intensity (%)	Proposed Fragment
172	Low	[M] ⁺ (Molecular Ion)
99	High	[CH ₃ COCH ₂ CH ₂ CO] ⁺
74	Moderate	[C ₄ H ₉ O] ⁺
57	Moderate	[C ₄ H ₉] ⁺
43	Very High	[CH₃CO] ⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy (Liquid Sample)

- Sample Preparation: Dissolve approximately 10-20 mg of **butyl levulinate** in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the solution is homogeneous.
- Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).
- Acquisition:
 - The instrument is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to optimize homogeneity.
 - For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.



- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
- Processing: The acquired free induction decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy (Neat Liquid)

- Sample Preparation: A drop of neat (undiluted) butyl levulinate is placed between two
 potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.
- Acquisition:
 - A background spectrum of the clean salt plates is collected first.
 - The sample is then placed in the instrument's sample holder.
 - The sample spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
- Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

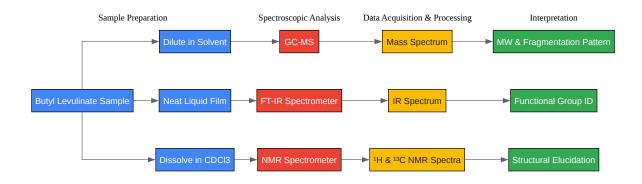
- Sample Preparation: A dilute solution of **butyl levulinate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- Acquisition:
 - A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.



- The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample.
- As **butyl levulinate** elutes from the column, it enters the mass spectrometer's ion source.
- In the ion source, molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
- Processing: The data system generates a mass spectrum, which is a plot of ion abundance versus m/z.

Visualizations

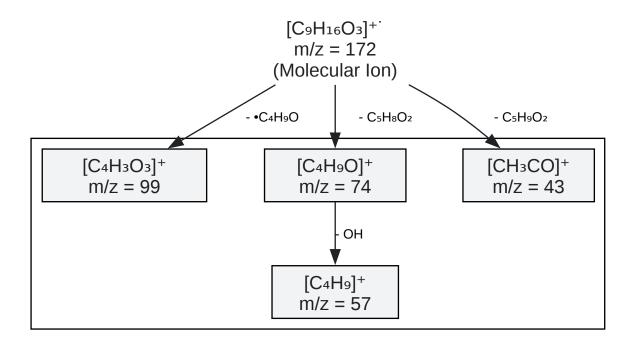
Diagrams are provided to illustrate key workflows and relationships in the spectroscopic analysis of **butyl levulinate**.



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Caption: Workflow for the spectroscopic analysis of **butyl levulinate**.





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Caption: Proposed mass spectrometry fragmentation of **butyl levulinate**.

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